N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine
Description
N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine (hereafter referred to as Fmoc-N-Me-L-asparagine) is a protected derivative of the amino acid L-asparagine, widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary α-amino protecting group, removable under basic conditions (e.g., piperidine), while the N-methylation enhances conformational rigidity and resistance to enzymatic degradation in peptide chains .
Properties
Molecular Formula |
C20H20N2O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25) |
InChI Key |
GCQNMZCRYMMHTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps:
- Activation of Fmoc-Cl : React 9-fluorenylmethyl chloroformate with L-asparagine in a suitable solvent.
- Protection : Add a base to facilitate the reaction, forming the Fmoc-protected asparagine.
N-Methylation of Fmoc-Protected Asparagine
To introduce the N-methyl group, the Fmoc-protected asparagine can be reacted with a methylating agent. This step requires careful control to ensure selective methylation of the amide nitrogen without affecting the Fmoc group or other sensitive functionalities.
N-Methylation Steps:
- Selection of Methylating Agent : Commonly used methylating agents include methyl iodide or dimethyl sulfate.
- Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation.
Purification and Characterization
After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) or flash chromatography. Characterization involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity.
Data and Findings
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparagine | C19H18N2O5 | 354.4 g/mol | 71989-16-7 |
| N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine | C20H20N2O5 | 368.39 g/mol | Not specified |
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N’-methyl-L-asparagine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields N-methyl-L-asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
N-Fmoc-N’-methyl-L-asparagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a building block for introducing N-methylated asparagine residues. This modification can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .
In medicinal chemistry, N-Fmoc-N’-methyl-L-asparagine is used to develop peptide-based drugs with improved pharmacokinetic properties. It is also employed in the study of protein-protein interactions and the design of peptide-based inhibitors .
Mechanism of Action
The mechanism of action of N-Fmoc-N’-methyl-L-asparagine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methylation of the side chain amide nitrogen can influence the conformation and stability of the resulting peptides, potentially enhancing their biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
Key Compared Compounds :
Fmoc-Asn(Trt)-OH (CAS 132388-59-1): N²-Fmoc, N-trityl (Trt)-protected L-asparagine .
Fmoc-Asn-OH (CAS 71989-16-7): N²-Fmoc-protected L-asparagine without side-chain protection .
Fmoc-Asn(Boc)-OH : Hypothetical N²-Fmoc, N-tert-butoxycarbonyl (Boc)-protected analog (referenced indirectly in ).
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogous structures.
Commercial Availability and Cost
- Fmoc-Asn(Trt)-OH : Supplied by 68 vendors in China, 9 in the U.S., and others in Europe. Pricing ranges from €21.00/g (1g) to €554.00/kg .
- Fmoc-N-Me-L-asparagine: Not explicitly listed in evidence, but analogous N-methyl Fmoc-amino acids (e.g., Fmoc-N-Me-L-valine) cost ~€6000–7900/5g .
- Fmoc-Asn-OH : Lower cost due to simpler structure; HPLC-grade available for analytical use .
Biological Activity
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine, commonly referred to as Fmoc-N-Me-L-Asn, is a derivative of L-asparagine modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the field of medicinal chemistry and biochemistry due to its potential applications in peptide synthesis and drug development. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N2O5
- Molecular Weight : 354.36 g/mol
- CAS Number : 71989-16-7
- Purity : Typically >98% (T)
The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group allows for easy incorporation into peptides while protecting the amine group from unwanted reactions during synthesis. Once incorporated, the compound can influence biological pathways depending on the peptide's sequence and structure.
2. Pharmacological Properties
Research indicates that Fmoc-N-Me-L-Asn exhibits several pharmacological properties:
- Antioxidant Activity : Studies have shown that compounds similar to Fmoc-N-Me-L-Asn possess significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : In vitro assays demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
3. Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the key considerations for synthesizing N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine, and how can yield be optimized?
Synthesis involves protecting the α-amino group with a fluorenylmethoxycarbonyl (Fmoc) group and the side chain with a trityl (Trt) group. Critical parameters include:
- Temperature : 0–4°C for coupling reactions to minimize racemization.
- Solvent systems : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency.
- Coupling agents : HOBt/DIC or HATU for amide bond formation. Automated peptide synthesizers are recommended for reproducibility at scale .
Q. How can reverse-phase HPLC be applied to purify and analyze this compound?
A Newcrom R1 HPLC column with a mobile phase of acetonitrile/water (0.1% TFA) is effective. Gradient elution (5–95% acetonitrile over 20 minutes) resolves impurities. Retention time and UV detection at 254 nm confirm purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Dry, dark conditions at –20°C to prevent decomposition. Toxicity data indicate low acute oral toxicity (LD₅₀ > 2000 mg/kg), but chronic aquatic hazard (GHS Category Chronic 4) requires proper waste disposal .
Advanced Research Questions
Q. How do reaction mechanisms differ when using Fmoc vs. other protecting groups in asparagine derivatives?
The Fmoc group is base-labile (removed with piperidine), enabling orthogonal deprotection alongside acid-stable Trt groups. This allows sequential synthesis of complex peptides. Comparative studies show Fmoc’s superiority in minimizing side reactions during solid-phase synthesis .
Q. What advanced analytical techniques validate the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and absence of racemization (e.g., δ 7.3–7.8 ppm for aromatic Fmoc protons).
- Mass spectrometry (HRMS) : Exact mass matching (e.g., m/z 596.67 [M+H]⁺) ensures molecular fidelity.
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain .
Q. How can researchers resolve contradictions in reported reaction efficiencies for Fmoc-protected asparagine derivatives?
Discrepancies often arise from solvent polarity or coupling agent choice. Systematic optimization using design-of-experiments (DoE) methodologies, such as varying DIC/HOBt ratios or switching to DMF/DCM mixtures, can reconcile data .
Q. What strategies improve the compound’s stability during long-term peptide synthesis projects?
- Temperature control : Store intermediates at –20°C to prevent Fmoc cleavage.
- Moisture avoidance : Use anhydrous solvents and molecular sieves.
- Inert atmosphere : Argon/N₂ blankets prevent oxidation of sensitive groups .
Q. How does this compound’s reactivity compare to its D-asparagine or unmethylated analogs?
The L-configuration and N-methylation reduce steric hindrance, enhancing coupling rates in peptide elongation. However, N-methylation may lower solubility in polar solvents, requiring DMF/THF mixtures .
Q. What modifications to the Fmoc or Trt groups could expand its utility in novel peptide architectures?
Q. What environmental impact assessments are necessary for labs using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
